N-[3-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide
Overview
Description
N-[3-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.10791319 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Evaluation of Antimicrobial Agents : A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents. The compounds showed promising antibacterial and antifungal activities, highlighting their potential in developing new treatments against microbial infections (Darwish et al., 2014).
- Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Novel derivatives synthesized from a related molecule exhibited antimicrobial activity against selected bacterial and fungal strains, indicating the versatility of this chemical framework in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).
Enzyme Inhibitory Activities
- Inhibition of Carbonic Anhydrase and Cholinesterase Enzymes : Derivatives of the compound were investigated for their inhibitory potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase. This research suggests the therapeutic potential of these compounds in treating diseases associated with these enzymes (Virk et al., 2018).
- α-Glucosidase and Acetylcholinesterase Inhibition : A study explored the enzyme inhibitory potential of new sulfonamides against α-glucosidase and acetylcholinesterase, providing insights into their potential use in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).
Synthesis and Characterization
- Synthesis of Paracetamol Derivatives : Research into the synthesis of novel paracetamol derivatives for potential use in analgesic and anti-inflammatory applications showcases the compound's utility in creating new therapeutic agents (Ahmadi et al., 2014).
- Development of Novel Sulfonamide Derivatives : The synthesis and characterization of new Mannich base N-[morpholino(phenyl)methyl]acetamide and its metal complexes were undertaken, with findings indicating antimicrobial activity and potential application in medical chemistry (Muruganandam & Krishnakumar, 2012).
Properties
IUPAC Name |
N-[3-[[4-methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-14(24)21-15-4-3-5-16(12-15)22-30(26,27)17-6-7-19(29-2)18(13-17)20(25)23-8-10-28-11-9-23/h3-7,12-13,22H,8-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUVZHBGNUYKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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